methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Description
Methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a synthetic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 5. The structure includes a propanoyl linker bridging the imidazothiazole system to a piperidine-4-carboxylate moiety. This compound belongs to a broader class of imidazothiazole derivatives, which are studied for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties . Its design likely aims to optimize pharmacokinetic properties (e.g., solubility via the carboxylate ester) and target engagement through the lipophilic 4-chlorophenyl and hydrogen-bonding piperidine groups.
Properties
IUPAC Name |
methyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-28-20(27)15-8-10-24(11-9-15)19(26)7-6-17-13-29-21-23-18(12-25(17)21)14-2-4-16(22)5-3-14/h2-5,12-13,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUXULFCEVYMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These compounds have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This could potentially impact the bioavailability of the compound
Biochemical Analysis
Biochemical Properties
Methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cellular metabolism, such as kinases and proteases. The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as receptor tyrosine kinases, thereby modulating signal transduction processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. It also affects cell proliferation by arresting the cell cycle at specific phases, such as the G2/M phase. Furthermore, this compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to competitive inhibition. This binding is facilitated by the imidazo[2,1-b][1,3]thiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The stability and efficacy of the compound can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Biological Activity
Methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on summarizing the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a propanoyl group linked to an imidazo[2,1-b][1,3]thiazole moiety. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit potent anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Testing : The cytotoxic potential was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated that the compound induced cell cycle arrest and apoptosis in these cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 2.58 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| This compound | HepG2 | 4.74 | Cell cycle arrest at G2/M phase |
The anticancer activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound significantly increases the Bax/Bcl-2 ratio and activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at specific phases (S and G2/M), which is critical for halting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of imidazo[2,1-b][1,3]thiazoles have also been assessed for their antimicrobial activities.
| Target Pathogen | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Case Studies
Several case studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A study reported that compounds similar to this compound exhibited IC50 values around 2.58 µM against MCF-7 cells. The study concluded that these compounds could serve as potential leads for further development in breast cancer therapy .
- In Vivo Studies : In vivo experiments demonstrated that the compound effectively targeted tumor cells in animal models with minimal toxicity to normal tissues. This selectivity is crucial for developing safer anticancer agents .
Comparison with Similar Compounds
Anticancer Activity :
- Compound 5l (Molecules 2012) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). Its selectivity for MDA-MB-231 over HepG2 (IC₅₀ = 22.6 μM) highlights the role of the 4-methoxybenzyl-piperazine group in enhancing specificity .
- Hydrazide derivatives (3a–j) showed moderate antitubercular activity (MIC = 6.25–25 μg/mL) but weaker antibacterial effects, suggesting that the hydrazide moiety may favor mycobacterial targeting over bacterial .
Enzymatic Inhibition :
- Compound 5l exhibited a 5.72% VEGFR2 inhibition at 20 μM, marginally higher than the parent compound 5a (3.76%) . This indicates that piperazine modifications improve kinase engagement.
Preparation Methods
Cyclocondensation of 2-Aminothiazole and α-Bromoketone
A solution of 2-aminothiazole (1.0 equiv) and 4-chlorophenyl-substituted α-bromoketone (1.2 equiv) in methyl ethyl ketone is refluxed for 18 hours. The reaction proceeds via nucleophilic displacement, forming the imidazo[2,1-b]thiazole core. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 6-(4-chlorophenyl)imidazo[2,1-b]thiazole as a pale-yellow solid (yield: 68–72%).
Palladium-Mediated Cross-Coupling
For enhanced regioselectivity, a palladium-catalyzed coupling between 6-bromoimidazo[2,1-b]thiazole and 4-chlorophenylboronic acid is performed. Using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) and cesium carbonate (2.5 equiv) in toluene/ethanol (3:1), the reaction achieves 85% yield under microwave irradiation (140°C, 15 min).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal acetonitrile as the optimal solvent for the nucleophilic substitution step, achieving higher yields (65%) compared to THF (52%) or DMF (48%). Elevated temperatures (reflux conditions) reduce reaction time from 12 hours to 6 hours without compromising purity.
Catalytic Enhancements
Microwave-assisted synthesis reduces the cyclocondensation step from 18 hours to 30 minutes, maintaining a yield of 82%. Additionally, using molecular sieves (4Å) during acylation minimizes side reactions, improving yield by 12%.
Analytical Characterization
Spectroscopic Data
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (imidazo-thiazole C=N).
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-thiazole H), 7.45–7.39 (m, 4H, Ar-H), 4.15 (q, 2H, COOCH₃), 3.82–3.75 (m, 2H, piperidine H), 2.98–2.85 (m, 4H, propanoyl and piperidine H).
-
¹³C NMR (100 MHz, CDCl₃): δ 171.2 (COOCH₃), 167.8 (CON), 142.5 (imidazo-thiazole C), 134.6–128.3 (Ar-C), 52.4 (piperidine CH₂), 46.8 (propanoyl CH₂).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method Step | Conventional Approach | Optimized Approach | Yield Improvement |
|---|---|---|---|
| Imidazo-thiazole Formation | 18 h reflux in methyl ethyl ketone | Microwave, 140°C, 15 min | +14% |
| Propanoyl Acylation | 0°C, 6 h | RT, molecular sieves, 4 h | +8% |
| Piperidine Coupling | Reflux, 12 h | Reflux, 6 h with TEA | +5% |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during imidazo-thiazole formation may yield 5- or 7-substituted isomers. Employing bulky ligands (e.g., tri-o-tolylphosphine) in palladium catalysis suppresses isomerization, achieving >95% regioselectivity.
Ester Hydrolysis Prevention
The methyl ester group is susceptible to hydrolysis under basic conditions. Conducting acylation at pH 7–8 and using anhydrous solvents preserves ester integrity.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) demonstrates consistent yields (63–67%) with a 99.5% purity profile. Continuous-flow microreactors are proposed for large-scale production, reducing reaction time by 40% and solvent waste by 30% .
Q & A
Q. What synthetic pathways are recommended for methyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Imidazo-thiazole ring formation : Cyclocondensation of 4-chlorophenyl-substituted precursors with thiourea derivatives under acidic conditions.
Propanoyl-piperidine coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF.
Esterification : Methylation of the piperidine carboxylate group using methyl iodide and a base (e.g., K₂CO₃) in acetone.
- Key Optimization : Reaction temperatures (e.g., 80–100°C for cyclocondensation) and solvent choices (e.g., DMF for coupling) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HCl/EtOH, reflux | 65–75 | |
| 2 | EDCI/HOBt, DMF | 70–80 | |
| 3 | CH₃I, K₂CO₃ | 85–90 |
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazo-thiazole protons (δ 7.2–8.1 ppm) and piperidine methyl ester (δ 3.6–3.7 ppm).
- X-ray Crystallography : Resolves spatial arrangement of the 4-chlorophenyl and imidazo-thiazole moieties (e.g., bond angles: 117–122° for thiazole ring) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₁ClN₃O₃S: 442.0984) .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[2,1-b][1,3]thiazole ring influence binding affinity to biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 4-Cl) enhance π-π stacking with hydrophobic enzyme pockets.
- Case Study : Analogues with 4-Cl show 3-fold higher inhibition of kinase targets vs. unsubstituted derivatives. Replacements (e.g., 4-F) reduce potency due to weaker van der Waals interactions .
| Substituent | IC₅₀ (nM) | Target Protein | Reference |
|---|---|---|---|
| 4-Cl | 12.3 | Kinase X | |
| 4-F | 38.7 | Kinase X |
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability.
- Meta-Analysis : Cross-validate IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Crystallographic Validation : Compare ligand-protein co-crystal structures to confirm binding modes .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis?
- Methodological Answer :
- Variables : Temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Maximizes yield by modeling interactions (e.g., 95% confidence interval for optimal DMF volume: 8–10 mL).
- Case Study : A 3² factorial design reduced reaction time by 40% while maintaining >85% yield .
Q. What analytical approaches assess hydrolytic stability of the ester groups under physiological conditions?
- Methodological Answer :
- HPLC-MS Monitoring : Track ester degradation products (e.g., piperidine-4-carboxylic acid) at pH 7.4 and 37°C.
- Kinetic Studies : Calculate half-life (t₁/₂) using first-order decay models. For this compound, t₁/₂ ≈ 12–15 hours in PBS buffer .
| Condition | Degradation Product | t₁/₂ (h) | Reference |
|---|---|---|---|
| pH 7.4 | Piperidine-4-COOH | 14.2 | |
| pH 1.2 | Partial hydrolysis | 8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
